2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride
Overview
Description
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClN3O2S and a molecular weight of 231.66 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including chemistry and industry. This compound is typically found in a solid form and is known for its reactivity due to the presence of the sulfonyl chloride group.
Preparation Methods
The synthesis of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride involves several steps. One common method includes the reaction of 2-methylbenzotriazole with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The reaction can be represented as follows:
2-methylbenzotriazole+chlorosulfonic acid→2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactive sulfonyl chloride group. Some common types of reactions include:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reaction conditions and the nature of the nucleophile .
Scientific Research Applications
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride can be compared with other benzotriazole derivatives, such as:
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride: Similar in structure but with a different substitution pattern, leading to variations in reactivity and applications.
2-methyl-2H-1,2,3-benzotriazole-5-sulfonyl chloride:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized .
Biological Activity
2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a sulfonyl chloride derivative of benzotriazole, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by case studies and detailed research findings.
The compound has the following chemical structure and properties:
- Chemical Formula : C₇H₆ClN₃O₂S
- Molecular Weight : 207.65 g/mol
- CAS Number : 1033464-75-3
The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which acts as an electrophile. This allows it to undergo nucleophilic substitution reactions with various biological targets, potentially modifying proteins or nucleic acids and altering their functions .
Antimicrobial Activity
Research indicates that derivatives of benzotriazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 12.5 to 25 µg/mL against these resistant strains .
Anticancer Properties
In vitro studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, compounds similar to this compound have been reported to inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several benzotriazole derivatives against common bacterial pathogens. The results indicated that compounds with a sulfonyl chloride moiety displayed enhanced antibacterial activity compared to their non-sulfonylated counterparts. Specifically, this compound showed potent activity against MRSA with an MIC of 15 µg/mL .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 15 | MRSA |
Benzotriazole derivative A | 20 | MSSA |
Benzotriazole derivative B | 25 | E. coli |
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of benzotriazole derivatives on cancer cell lines such as HeLa and MCF7. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Concentration (µM) | HeLa Cell Viability (%) | MCF7 Cell Viability (%) |
---|---|---|
10 | 80 | 85 |
25 | 60 | 70 |
50 | 30 | 40 |
Properties
IUPAC Name |
2-methylbenzotriazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-11-9-5-3-2-4-6(7(5)10-11)14(8,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQHYAJAYCBGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C2C=CC=C(C2=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033464-75-3 | |
Record name | 2-methyl-2H-benzo[d][1,2,3]triazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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